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Compound of Interest

Compound Name: (R)-Pioglitazone-d1

Cat. No.: B607203 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sourcing high-purity (R)-Pioglitazone-d1,

a deuterated isotopologue of the R-enantiomer of Pioglitazone. This compound, also known in

development as PXL065 or DRX-065, is of significant interest for research in non-alcoholic

steatohepatitis (NASH), X-linked adrenoleukodystrophy (X-ALD), and hypertrophic

cardiomyopathy due to its unique pharmacological profile.[1][2][3] This guide covers potential

suppliers, synthesis and purification strategies, analytical methods for quality control, and its

primary research applications.

Sourcing and Availability
(R)-Pioglitazone-d1 is a specialized research chemical and is not as readily available as its

non-deuterated counterpart. The primary sources are specialized chemical synthesis

companies.

Table 1: Potential Suppliers of (R)-Pioglitazone-d1
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Supplier Product Name CAS Number Availability Notes

MedChemExpres

s

(R)-Pioglitazone-

d1 ((R)-U 72107-

d1)

1259828-75-5 Inquire
For research use

only.

MedKoo DRX-065 1259828-75-5
Custom

Synthesis

Minimum order

of 1 gram.

IUPAC Name: (5R)-5-Deuterio-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-

thiazolidine-2,4-dione[1]

Synthesis, Purification, and Characterization
Synthesis via Deuterium-Enabled Chiral Switching
(DECS)
A detailed, publicly available, step-by-step synthesis protocol for (R)-Pioglitazone-d1 is not

readily found in the scientific literature, likely due to its proprietary nature as a clinical drug

candidate. However, the general strategy employed is a novel technique known as "Deuterium-

Enabled Chiral Switching" (DECS).[4][5] This method leverages the kinetic isotope effect to

stabilize a specific enantiomer of a racemic mixture that would otherwise interconvert.

The synthesis of PXL065 involves a deuterium/hydrogen (D/H) exchange from pioglitazone

hydrochloride, followed by the separation of the stereoisomers.[6]

Conceptual Synthesis Workflow:

Synthesis

Chiral Separation

Final Product
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Caption: Conceptual workflow for the synthesis of (R)-Pioglitazone-d1 via DECS.

Purification
High purity is critical for research applications. Based on established methods for pioglitazone,

a potential purification protocol would involve recrystallization.

Table 2: Example Recrystallization Protocol for Pioglitazone

Step Procedure

1. Dissolution

Dissolve the crude (R)-Pioglitazone-d1 in a

minimal amount of hot dimethylformamide

(DMF).

2. Precipitation

Gradually add a mixture of acetone and

methanol (e.g., 1:1 v/v) to the hot solution to

induce precipitation.

3. Cooling
Slowly cool the mixture to room temperature or

below to maximize crystal formation.

4. Isolation Isolate the purified crystals by filtration.

5. Washing
Wash the crystals with a cold solvent mixture

(e.g., acetone/methanol).

6. Drying Dry the purified product under vacuum.

Note: This is a general protocol for pioglitazone and would require optimization for (R)-
Pioglitazone-d1.

Analytical Characterization for Purity Assessment
A combination of chromatographic and spectroscopic techniques is essential to confirm the

identity, purity, and enantiomeric excess of the synthesized (R)-Pioglitazone-d1.

2.3.1. High-Performance Liquid Chromatography (HPLC)
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Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the purity of pioglitazone

and its analogues.

Table 3: Example HPLC Method Parameters for Pioglitazone Analysis

Parameter Condition Reference

Column
C18 (e.g., 150 x 4.6 mm, 5

µm)
[7]

Mobile Phase
Acetonitrile and Phosphate

Buffer (e.g., 50:50 v/v)
[7]

Flow Rate 1.0 mL/min [7]

Detection UV at 269 nm [7]

Retention Time

Dependent on specific

conditions, but typically < 10

min

[7]

For the analysis of (R)-Pioglitazone-d1, a chiral HPLC method would be necessary to

determine the enantiomeric purity.

2.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of pioglitazone and its

metabolites, and can be adapted for the deuterated form. A method using deuterated internal

standards has been developed for pioglitazone.[8]

Table 4: Example LC-MS/MS Parameters for Pioglitazone Analysis
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Parameter Condition Reference

Ionization Mode
Positive Electrospray

Ionization (ESI+)
[9]

MRM Transition
m/z 357 -> 134 for

Pioglitazone
[9]

Internal Standard Deuterated Pioglitazone [8]

For (R)-Pioglitazone-d1, the expected parent ion would be m/z 358.

2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the chemical structure of the synthesized compound

and for identifying any impurities. The deuterium incorporation at the C5 position of the

thiazolidinedione ring will result in the absence of the corresponding proton signal in the ¹H

NMR spectrum.

Research Applications and Mechanism of Action
(R)-Pioglitazone-d1 (PXL065) is being investigated for its therapeutic potential in several

metabolic and rare diseases. Its primary advantage over racemic pioglitazone is its significantly

reduced activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which is

associated with side effects like weight gain and edema.[6][10]

The therapeutic effects of (R)-Pioglitazone-d1 are believed to be mediated through non-

PPARγ pathways, including the inhibition of the mitochondrial pyruvate carrier (MPC).[6][11]

Signaling Pathway of Pioglitazone and (R)-Pioglitazone-d1:
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Caption: Differential signaling of Pioglitazone and (R)-Pioglitazone-d1.

Experimental Protocols
Sample Preparation for HPLC Analysis
A general procedure for preparing a sample of (R)-Pioglitazone-d1 for HPLC analysis is as

follows:

Standard Solution: Accurately weigh a small amount of the reference standard and dissolve

it in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a known

concentration.

Sample Solution: Prepare the sample to be tested at a similar concentration to the standard

solution.

Filtration: Filter both solutions through a 0.45 µm syringe filter before injection into the HPLC

system.

Workflow for Sourcing and Quality Control
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Caption: Workflow for sourcing and quality control of (R)-Pioglitazone-d1.
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Conclusion
Sourcing high-purity (R)-Pioglitazone-d1 for research requires careful consideration of

specialized suppliers and rigorous analytical characterization. While detailed synthesis

protocols are not widely available, the "Deuterium-Enabled Chiral Switching" strategy provides

a conceptual framework. Researchers should employ a multi-faceted analytical approach,

including chiral HPLC, LC-MS/MS, and NMR, to ensure the identity, purity, and enantiomeric

excess of the material before its use in experimental studies. The unique pharmacological

profile of (R)-Pioglitazone-d1, with its reduced PPARγ activity, makes it a valuable tool for

investigating the therapeutic potential of mitochondrial pyruvate carrier inhibition in various

metabolic and rare diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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